1-Amino-3-fluoropropan-2-ol

19F NMR spectroscopy n-FABS assay FAAH inhibitor screening

1-Amino-3-fluoropropan-2-ol (CAS 671-58-9 free base; CAS 53460-74-5 hydrochloride) is a C3-fluorinated 1,3-amino alcohol with molecular formula C₃H₈FNO (MW 93.10). Its structure features a primary amine at the C1 position, a secondary hydroxyl at C2, and a single fluorine atom at C3, classifying it within the amino alcohol and fluorinated building block families.

Molecular Formula C3H8FNO
Molecular Weight 93.10 g/mol
Cat. No. B12292084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-fluoropropan-2-ol
Molecular FormulaC3H8FNO
Molecular Weight93.10 g/mol
Structural Identifiers
SMILESC(C(CF)O)N
InChIInChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2
InChIKeyYNYGCUBTRXYATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-fluoropropan-2-ol: A C3-Fluorinated Amino Alcohol Building Block for 19F NMR Probes, CFTR Modulators, and Beta-Blocker Synthesis


1-Amino-3-fluoropropan-2-ol (CAS 671-58-9 free base; CAS 53460-74-5 hydrochloride) is a C3-fluorinated 1,3-amino alcohol with molecular formula C₃H₈FNO (MW 93.10) . Its structure features a primary amine at the C1 position, a secondary hydroxyl at C2, and a single fluorine atom at C3, classifying it within the amino alcohol and fluorinated building block families [1]. This compound functions as a key intermediate in the synthesis of CFTR modulators for cystic fibrosis treatment, fluorinated beta-blockers, and as the hydrolytic product of the FAAH substrate ARN1203 in 19F NMR-based n-FABS enzymatic screening assays [2].

Why 1-Amino-3-fluoropropan-2-ol Cannot Be Replaced by Non-Fluorinated Amino Alcohols in Critical Applications


Generic substitution of 1-amino-3-fluoropropan-2-ol with non-fluorinated analogs such as 1-amino-2-propanol (CAS 78-96-6) or positional isomers such as 3-amino-1-fluoropropan-2-ol leads to functional failure in its primary evidence-based applications. The single fluorine atom at C3 is essential for generating a detectable 19F NMR signal in n-FABS biochemical screening assays, where the product's fluorine nucleus enables 'zero-background' quantification of enzyme activity—a capability entirely absent in non-fluorinated amino alcohols [1]. Furthermore, the specific (R)- and (S)-enantiomers of this compound (98% purity) are required for stereochemically defined pharmaceutical intermediates, whereas generic 1-amino-2-propanol is typically supplied as a racemic mixture with lower enantiomeric purity (≥90% total isomers) . The fluorine substituent also alters the compound's lipophilicity (computed LogP -0.7245) compared to 1-amino-2-propanol (LogP approximately -0.96), affecting partitioning behavior in synthetic and biological systems . Patent-defined synthetic routes to CFTR modulators explicitly incorporate this fluorinated building block, making non-fluorinated substitution legally and chemically invalid for pharmaceutical development .

Quantitative Differentiation Evidence: 1-Amino-3-fluoropropan-2-ol vs. Closest Analogs and Alternatives


19F NMR Signal Detection: Exclusive Capability for n-FABS Biochemical Screening vs. Non-Fluorinated 1-Amino-2-propanol

1-Amino-3-fluoropropan-2-ol serves as the fluorinated hydrolysis product of the FAAH substrate ARN1203, enabling direct quantification of membrane-bound enzyme activity in intact living cells via 19F NMR spectroscopy. The fluorine nucleus produces a distinct, quantifiable 19F NMR signal that allows measurement of substrate-to-product conversion and accurate IC50 determination of FAAH inhibitors in situ [1]. In contrast, the non-fluorinated analog 1-amino-2-propanol produces zero 19F NMR signal, making it completely unsuitable for this established n-FABS (n-fluorine atoms for biochemical screening) assay platform. The n-FABS methodology has successfully identified 19 novel fragment hits inhibiting FAAH with IC50 values ranging from 3 µM to low mM, demonstrating the compound's essential role in fragment-based drug discovery [2]. This capability represents a binary differentiation: fluorinated compound = detectable signal; non-fluorinated analog = no signal.

19F NMR spectroscopy n-FABS assay FAAH inhibitor screening enzymatic activity quantification chemical biology probe

Enantiomeric Purity and Chiral Procurement: (R)- and (S)-Enantiomers at 98% vs. Racemic 1-Amino-2-propanol

1-Amino-3-fluoropropan-2-ol is commercially available as individual, high-purity enantiomers: (R)-1-amino-3-fluoropropan-2-ol (CAS 2033170-10-2, 98% purity) and (S)-1-amino-3-fluoropropan-2-ol (CAS 2019225-10-4, ≥95% purity) . This enables procurement of stereochemically defined material for asymmetric synthesis of beta-blockers and CFTR modulators where enantiomeric configuration directly impacts pharmacological activity. The non-fluorinated comparator 1-amino-2-propanol (CAS 78-96-6) is typically supplied as a mixture of isomers with a stated enantiomeric purity of only ≥90% for the 1-amino-2-propanol component within an overall ≥98% isomer mixture . This 8-percentage-point difference in guaranteed enantiomeric purity (98% vs. 90%) is critical for pharmaceutical intermediate applications requiring defined stereochemistry.

chiral building block enantiomeric purity stereochemical control chiral synthesis enantiomer procurement

Patent-Supported CFTR Modulator Intermediate: Specificity vs. Non-Fluorinated Propanolamine Analogs

1-Amino-3-fluoropropan-2-ol hydrochloride is explicitly incorporated as a synthetic intermediate in the patent family AU-2016272702-A1 / EP-3303294-A1 / US 10,047,051 B2, assigned to Galapagos NV and AbbVie S.à.r.l., covering substituted pyridine compounds as CFTR protein modulators for treating cystic fibrosis . This patent family claims priority from US provisional application 62/169,881 filed June 2, 2015. While the patent encompasses a broad structural scope, the fluorinated amino alcohol building block is essential for constructing the claimed substituted pyridine pharmacophore. Non-fluorinated 1-amino-2-propanol cannot serve as a direct replacement in these patent-defined synthetic routes, which require the fluorine atom for the final compound's CFTR modulator activity. This patent linkage provides procurement justification distinct from generic amino alcohols, which lack explicit patent-protected pharmaceutical intermediate status in the CFTR therapeutic area.

CFTR modulator cystic fibrosis patented intermediate substituted pyridine synthesis pharmaceutical building block

Physicochemical Property Differentiation: Computed LogP vs. Non-Fluorinated 1-Amino-2-propanol

Introduction of a single fluorine atom at C3 of the propanolamine backbone alters the compound's lipophilicity relative to the non-fluorinated analog. Computed LogP for 1-amino-3-fluoropropan-2-ol (free base) is -0.7245, while the non-fluorinated 1-amino-2-propanol has a computed LogP of approximately -0.96 (PubChem XLogP3) [1]. This 0.24 LogP unit increase reflects the fluorine atom's modest enhancement of lipophilicity, which can influence membrane permeability when incorporated into larger pharmacophores. The topological polar surface area (TPSA) of 1-amino-3-fluoropropan-2-ol is 46.25 Ų vs. 46.25 Ų for 1-amino-2-propanol, indicating that the fluorine substitution alters lipophilicity without changing hydrogen-bonding surface area . These differences, while modest at the monomer level, become amplified when the building block is incorporated into larger drug-like molecules.

lipophilicity LogP physicochemical profiling fluorine effect drug-likeness optimization

Optimal Application Scenarios for 1-Amino-3-fluoropropan-2-ol Based on Verified Differentiation Evidence


19F NMR-Based Fragment Screening and Enzymatic Activity Assays (n-FABS)

Procure 1-amino-3-fluoropropan-2-ol as the reference standard for the fluorinated hydrolysis product in n-FABS (n-fluorine atoms for biochemical screening) assays targeting FAAH and other amide hydrolase enzymes. The compound's distinct 19F NMR signal, generated when the fluorinated substrate ARN1203 (Km = 29 µM) is enzymatically cleaved, enables label-free, quantitative measurement of enzyme activity and inhibitor IC50 determination directly in intact living cells [1]. This application leverages the compound's exclusive fluorine-dependent detectability, which is entirely absent in non-fluorinated amino alcohols, and has been validated in peer-reviewed studies identifying 19 fragment hits against membrane-bound FAAH with inhibition potencies spanning the low mM to µM range [2].

Stereochemically Controlled Synthesis of Fluorinated Beta-Blocker Pharmacophores

Utilize enantiomerically pure (R)- or (S)-1-amino-3-fluoropropan-2-ol (98% purity) as the chiral propanolamine component in the asymmetric synthesis of fluorinated aryloxypropanolamine beta-blockers. The defined stereochemistry at C2, combined with the C3 fluorine atom, enables construction of beta-adrenergic receptor ligands with tunable binding selectivity, building upon established structure-activity relationships in the aminopropan-2-ol series [3]. The 8-percentage-point purity advantage over generic 1-amino-2-propanol (98% vs. 90% guaranteed) ensures higher yielding and more reproducible asymmetric syntheses for pharmaceutical development .

CFTR Modulator Intermediate for Cystic Fibrosis Drug Development

Employ 1-amino-3-fluoropropan-2-ol hydrochloride (CAS 53460-74-5) as a key building block in the synthesis of substituted pyridine CFTR modulator compounds, as disclosed in the patent family led by US 10,047,051 B2 (priority 2015, assignees Galapagos NV / AbbVie). The compound's integration into the patent-defined synthetic route for these CFTR-targeted agents provides regulatory and intellectual property justification for its procurement over non-fluorinated amino alcohol alternatives, which are structurally incompatible with the claimed pharmacophore construction [4].

Fluorine-Mediated Lipophilicity Tuning in Drug Candidate Optimization

Use 1-amino-3-fluoropropan-2-ol as a C3 building block to introduce a controlled +0.24 LogP lipophilicity increase into lead compounds while preserving hydrogen-bonding capacity (TPSA unchanged at 46.25 Ų). This allows medicinal chemists to fine-tune absorption and distribution properties of drug candidates without altering hydrogen-bond donor/acceptor counts, as supported by computed physicochemical property comparisons with the non-fluorinated 1-amino-2-propanol scaffold .

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